molecular formula C22H16ClN3O2 B2707520 1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide CAS No. 1424517-54-3

1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide

Cat. No.: B2707520
CAS No.: 1424517-54-3
M. Wt: 389.84
InChI Key: MMWSZAYYQKSGBU-UHFFFAOYSA-N
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Description

1-Chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the isoquinoline class of alkaloids, which are known for their diverse biological activities and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as hydroxylated or carboxylated derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the compound, which may exhibit different biological activities.

  • Substitution: Substitution reactions can lead to the formation of derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

1-Chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide has a wide range of applications in scientific research, including:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents or functional groups.

  • Pyridine derivatives: Compounds containing pyridine rings, which are structurally similar to isoquinoline, but with distinct chemical properties.

  • Carboxamide derivatives: Compounds containing the carboxamide functional group, which may exhibit different biological activities.

Properties

IUPAC Name

1-chloro-N-[4-[(2-oxopyridin-1-yl)methyl]phenyl]isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-21-18-6-2-1-5-16(18)13-19(25-21)22(28)24-17-10-8-15(9-11-17)14-26-12-4-3-7-20(26)27/h1-13H,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSZAYYQKSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=C(C=C3)CN4C=CC=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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